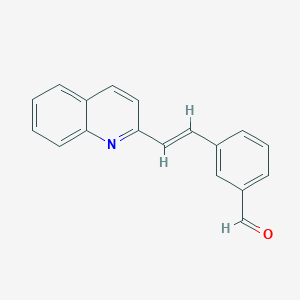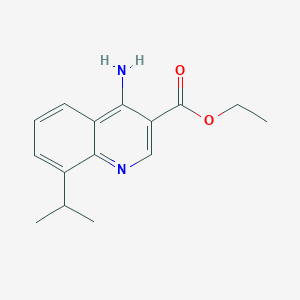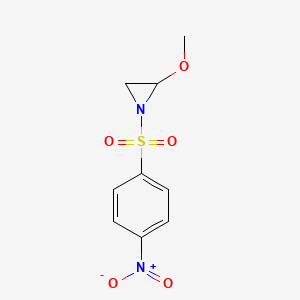
2-Methoxy-1-(4-nitrobenzene-1-sulfonyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine typically involves the reaction of 2-methoxyaziridine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity of the aziridine ring.
Industrial Production Methods: While specific industrial production methods for 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted amines, ethers, and thioethers, respectively.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Nucleophilic Ring Opening: β-Substituted amines, ethers, and thioethers.
Reduction: 2-Methoxy-1-((4-aminophenyl)sulfonyl)aziridine.
Substitution: Various substituted aziridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor to compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine primarily involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The presence of the nitro group can also influence its reactivity, particularly in reduction reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions, depending on the specific application.
Comparaison Avec Des Composés Similaires
2-Methoxy-1-((4-aminophenyl)sulfonyl)aziridine: Similar structure but with an amino group instead of a nitro group.
1-((4-Nitrophenyl)sulfonyl)aziridine: Lacks the methoxy group.
2-Methoxyaziridine: Lacks the 4-nitrophenylsulfonyl group.
Uniqueness: The presence of both electron-donating and electron-withdrawing groups in the molecule allows for a diverse range of chemical reactions and interactions, making it a versatile compound in synthetic chemistry and research .
Propriétés
Numéro CAS |
62472-55-3 |
|---|---|
Formule moléculaire |
C9H10N2O5S |
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
2-methoxy-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C9H10N2O5S/c1-16-9-6-10(9)17(14,15)8-4-2-7(3-5-8)11(12)13/h2-5,9H,6H2,1H3 |
Clé InChI |
AWYIKMBFDFBWCU-UHFFFAOYSA-N |
SMILES canonique |
COC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



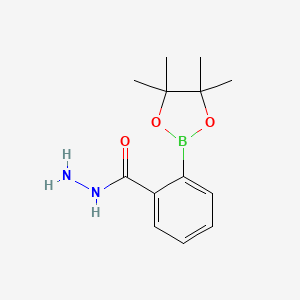

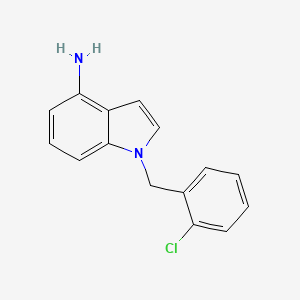
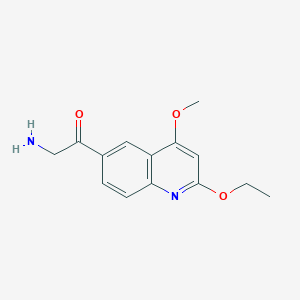
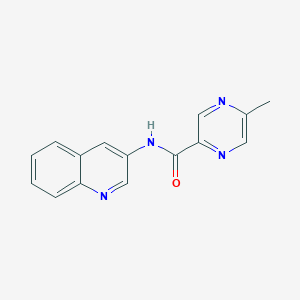
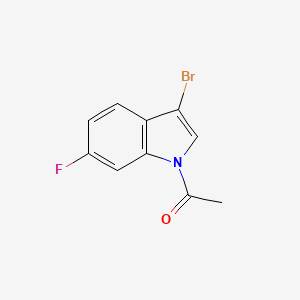
![1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858565.png)
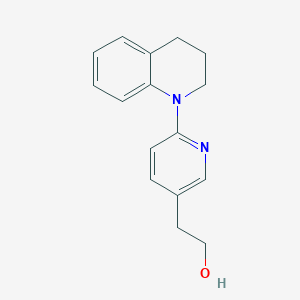
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one](/img/structure/B11858573.png)
